molecular formula C22H25N3O3 B2502995 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 924865-57-6

1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2502995
CAS No.: 924865-57-6
M. Wt: 379.46
InChI Key: MPLFAZUHODWNKT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a chemical compound provided for research purposes. With a molecular formula of C22H25N3O3 and a molecular weight of 379.5 g/mol, this pyrrolidine-2,5-dione derivative is of significant interest in medicinal chemistry and neuroscience research . Compounds based on the pyrrolidine-2,5-dione (succinimide) scaffold and incorporating a phenylpiperazine moiety are frequently investigated for their potential effects on the central nervous system (CNS) . Specifically, structurally related analogues have demonstrated promising broad-spectrum anticonvulsant activity in preclinical models, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, which are standard for evaluating new antiseizure medications . Furthermore, such compounds often show additional pharmacological properties, including significant antinociceptive efficacy in models of neuropathic and tonic pain, making them valuable tools for researching new therapeutic approaches for conditions like epilepsy and chronic pain . The mechanism of action for this class of compounds is typically complex and may involve interactions with neuronal voltage-sensitive sodium and calcium channels . This product is intended for research use by qualified scientists in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-28-20-11-7-6-10-18(20)25-21(26)16-19(22(25)27)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLFAZUHODWNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves the use of ethoxybenzene derivatives and suitable coupling reagents.

    Attachment of the Phenylpiperazine Moiety: This is usually accomplished through nucleophilic substitution reactions, where the phenylpiperazine is introduced to the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings or the pyrrolidine core.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

  • Structural Differences : Substitution of the 2-ethoxyphenyl group with 4-methoxyphenyl and replacement of 4-phenylpiperazine with piperidine.
  • Pharmacological Impact :
    • Reduced 5-HT1A affinity due to the absence of the 4-phenylpiperazine group, which is critical for serotonin receptor interactions .
    • Higher logP (1.08) compared to the target compound (estimated logP ~1.5–2.0), suggesting altered blood-brain barrier permeability .
  • Data :

    Parameter Value
    Molecular Weight 288.34 g/mol
    logP 1.084
    Polar Surface Area 39.53 Ų
    Synthetic Route Alkylation of piperidine with brominated intermediates .

N-[(4-Phenylpiperazin-1-yl)-methyl]-3-methyl-pyrrolidine-2,5-dione (Compound 164)

  • Structural Differences : A methyl group replaces the 2-ethoxyphenyl substituent, and the 4-phenylpiperazine is linked via a methylene bridge.
  • Pharmacological Impact :
    • Demonstrated potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models (ED50 = 16.13 mg/kg and 133.99 mg/kg, respectively) .
    • Lower neurotoxicity compared to valproate, emphasizing the safety profile of pyrrolidine-2,5-dione derivatives .
  • Data :

    Parameter Value
    ED50 (MES) 16.13 mg/kg
    ED50 (sc-PTZ) 133.99 mg/kg
    Neurotoxicity (TD50) >500 mg/kg

Pyrrolidine-2,5-dione Derivatives with Aromatic Substituents

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (Compound 5d)

  • Structural Differences: A 4-acetylphenyl group replaces the 2-ethoxyphenyl, and a 4-bromophenoxy group is present at position 3.
  • Pharmacological Impact :
    • Exhibited strong GABA-transaminase (GABA-T) inhibition, comparable to vigabatrin, a reference anticonvulsant .
    • The acetyl group may enhance metabolic stability but reduce CNS penetration due to increased polarity.
  • Data :

    Parameter Value
    GABA-T Inhibition (%) 82% at 100 µM
    Reference Compound Vigabatrin (85% at 100 µM)

1-(5-Phenylpent-4-en-1-yl)-3-(propylthio)pyrrolidine-2,5-dione (7a)

  • Structural Differences : A long alkenyl chain replaces the aromatic substituent at position 1, and a propylthio group is at position 3.
  • Pharmacological Impact :
    • Reduced anticonvulsant activity due to the absence of aromatic/piperazine pharmacophores critical for receptor binding .
    • Enhanced lipophilicity (logP ~3.0) but poor aqueous solubility .

Key Structure-Activity Relationship (SAR) Insights

Core Fragment : The pyrrolidine-2,5-dione ring is essential for anticonvulsant activity. Replacement with amide chains (e.g., in N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives) abolishes efficacy .

Position 1 Substituents :

  • Aromatic groups (e.g., 2-ethoxyphenyl) improve receptor binding and metabolic stability compared to alkyl chains .
  • Electron-donating groups (e.g., ethoxy) may enhance serotonin receptor affinity, whereas electron-withdrawing groups (e.g., acetyl) favor GABA-T inhibition .

Position 3 Substituents :

  • 4-Phenylpiperazine enhances 5-HT1A/SERT dual activity, critical for multi-target neuropsychiatric agents .
  • Piperidine or aliphatic chains reduce receptor specificity and potency .

Biological Activity

1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, which incorporates an ethoxyphenyl group and a phenylpiperazine moiety, suggests potential biological activities that warrant investigation. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3}

Pharmacological Properties

Research indicates that this compound possesses various biological activities:

1. Anticonvulsant Activity
A study involving the synthesis of related pyrrolidine derivatives demonstrated that compounds with similar structures exhibited significant anticonvulsant properties. The anticonvulsant activity was assessed using standard models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice. Many derivatives showed efficacy in these models, suggesting that the compound may have similar potential .

2. Interaction with Biological Macromolecules
The compound is believed to interact with proteins and nucleic acids, potentially modulating their activity. This interaction could lead to various biological effects, including neuroprotective and psychotropic effects.

The mechanism of action for this compound is not fully elucidated but is thought to involve:

  • Receptor Modulation: The compound may act on neurotransmitter receptors, particularly those involved in mood regulation and seizure activity.
  • Enzyme Inhibition: It may inhibit enzymes that play critical roles in neurotransmitter metabolism or signaling pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to identify key features responsible for their biological activity. For instance:

CompoundActivityModel Used
1-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrrolidine-2,5-dioneHigh anticonvulsantMES, PTZ
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dioneModerate anticonvulsant6-Hz psychomotor seizure model

These findings suggest that modifications to the piperazine or pyrrolidine moieties can significantly influence the pharmacological profile of these compounds .

Case Studies

Several case studies highlight the therapeutic potential of pyrrolidine derivatives:

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a series of pyrrolidine derivatives in models of oxidative stress. The results indicated that certain modifications enhanced neuroprotection against oxidative damage, suggesting a possible application in treating neurodegenerative diseases.

Case Study 2: Psychotropic Effects
Another investigation into related compounds revealed potential psychotropic effects mediated through serotonin receptor modulation. This suggests that this compound could be explored for its antidepressant or anxiolytic properties.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 2-ethoxyphenylamine with maleic anhydride to form the pyrrolidine-2,5-dione core.
  • Step 2: Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination under palladium catalysis) .
  • Critical Parameters:
    • Solvent selection (e.g., DMF or toluene) to enhance solubility of intermediates.
    • Temperature control (80–120°C) to prevent side reactions.
    • Catalysts (e.g., Pd/C or CuI) to improve reaction efficiency .

Table 1: Example Reaction Conditions

StepReactantsSolventCatalystYield (%)
12-Ethoxyphenylamine + Maleic anhydrideEthanolNone65–70
2Intermediate + 4-PhenylpiperazineDMFPd/C50–55

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm; piperazine carbons at δ 45–55 ppm) .
    • 2D NMR (COSY, HSQC) resolves coupling patterns and confirms connectivity .
  • X-ray Crystallography:
    • Determines bond angles, dihedral angles, and crystal packing. For example, the pyrrolidine-2,5-dione ring typically adopts a planar conformation .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 407.18) .

Q. How should researchers design experiments to optimize reaction conditions?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables: Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) identifies optimal conditions with minimal trials .
  • Example Workflow:
    • Perform a fractional factorial design to screen critical factors.
    • Apply Central Composite Design (CCD) to refine interactions.
    • Validate predictions with confirmatory experiments .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer:

  • Reproducibility Checks:
    • Validate assay conditions (e.g., cell lines, pH, and incubation time).
    • Compare results across independent labs using standardized protocols .
  • Mechanistic Studies:
    • Use isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes.
    • Perform kinetic assays to differentiate competitive vs. non-competitive inhibition .

Table 2: Common Sources of Data Contradictions

FactorExampleResolution Strategy
PurityImpurities >5%HPLC-MS purification (>98% purity)
Assay VariabilityDifferent IC50 valuesHarmonize protocols (e.g., ATP concentration in kinase assays)

Q. What computational approaches predict binding affinities to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide):
    • Simulate interactions with receptors (e.g., serotonin or dopamine receptors).
    • Focus on key residues (e.g., Asp3.32 in GPCRs for piperazine binding) .
  • Molecular Dynamics (MD) Simulations:
    • Analyze stability of ligand-receptor complexes over 100-ns trajectories.
    • Calculate binding free energies via MM-PBSA/GBSA methods .

Q. What strategies are effective for analyzing metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Models:
    • Liver Microsomes/CYP450 Enzymes: Monitor metabolite formation via LC-MS.
    • Identify major metabolic sites (e.g., ethoxy group demethylation) .
  • In Silico Tools (ADMET Predictors):
    • Predict metabolic pathways using QSAR models trained on pyrrolidine-dione derivatives .
  • Isotope-Labeling: Use ¹⁴C-labeled compound to track metabolic fate in animal models .

Q. How can researchers address discrepancies in computational vs. experimental binding data?

Methodological Answer:

  • Force Field Refinement: Adjust parameters for piperazine-pyrrolidine interactions using quantum mechanical (QM) calculations .
  • Co-crystallization: Obtain X-ray structures of ligand-target complexes to validate docking poses .
  • Free Energy Perturbation (FEP): Compute relative binding energies for analogs to reconcile computational/experimental ΔG values .

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